Di-tert-butyl 3,3'-oxydipropaneperoxoate

Description

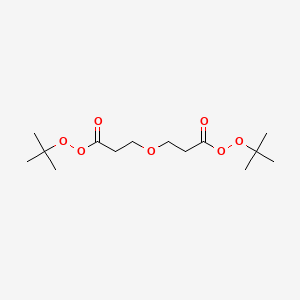

Di-tert-butyl 3,3'-oxydipropaneperoxoate is a peroxoate ester characterized by two tert-butyl groups and a central peroxide (-O-O-) linkage. The tert-butyl groups confer steric bulk, which may enhance stability under specific conditions, while the peroxide moiety likely increases reactivity compared to non-peroxo analogs .

Properties

CAS No. |

21064-22-2 |

|---|---|

Molecular Formula |

C14H26O7 |

Molecular Weight |

306.35 g/mol |

IUPAC Name |

tert-butyl 3-(3-tert-butylperoxy-3-oxopropoxy)propaneperoxoate |

InChI |

InChI=1S/C14H26O7/c1-13(2,3)20-18-11(15)7-9-17-10-8-12(16)19-21-14(4,5)6/h7-10H2,1-6H3 |

InChI Key |

SRVVJJDMYVBPMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OOC(=O)CCOCCC(=O)OOC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation of Hydroperoxide Precursors

A plausible route involves the reaction of tert-butyl hydroperoxide with a propane-derived diol or diacid under acidic conditions. For example:

- Step 1 : Activation of 3,3'-oxydipropionic acid with N,N'-carbonyldiimidazole (CDI) to form an acyl imidazole intermediate.

- Step 2 : Nucleophilic attack by tert-butanol or tert-butyl hydroperoxide, facilitating esterification and peroxide bond formation.

This method mirrors the synthesis of tert-butyl esters reported in patent literature, where CDI mediates the formation of activated intermediates. The reaction can be represented as:

$$

\text{3,3'-Oxydipropionic acid} + 2 \, (\text{CH}3)3\text{COH} \xrightarrow{\text{CDI, THF}} \text{this compound} + \text{H}_2\text{O}

$$

Key Considerations :

Radical-Mediated Oxidative Coupling

Radical initiators like DTBP can promote the coupling of propane derivatives. For instance:

- Step 1 : Generation of propane-diyl radicals via hydrogen abstraction using DTBP-derived methyl radicals.

- Step 2 : Radical recombination in the presence of oxygen to form peroxide linkages.

This pathway is analogous to DTBP-promoted C–H activation reactions, where tert-butoxy radicals abstract hydrogen atoms to generate substrate radicals. The reaction proceeds as:

$$

2 \, \text{CH}2(\text{CH}2\text{OOC(CH}3)3)2 \xrightarrow{\Delta, \text{O}2} \text{this compound}

$$

Key Considerations :

Grignard Reagent-Based Alkylation

A third route adapts methodologies from malonate alkylation, as seen in the synthesis of tert-butyl 4-methoxy-3-oxobutyrate:

- Step 1 : Preparation of a magnesium enolate from mono-tert-butyl malonate using isopropylmagnesium bromide.

- Step 2 : Reaction with 3,3'-oxydipropionyl chloride to form the diester-peroxide.

$$

\text{Mono-tert-butyl malonate} \xrightarrow{\text{iPrMgBr}} \text{Enolate} \xrightarrow{\text{3,3'-Oxydipropionyl chloride}} \text{this compound}

$$

Key Considerations :

- Low-temperature conditions (-10°C to 25°C) to stabilize reactive intermediates.

- Exclusion of moisture to prevent Grignard reagent decomposition.

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Safety Risks | Industrial Scalability |

|---|---|---|---|---|

| Acid-Catalyzed Condensation | Moderate | 12–24 hours | Thermal runaway potential | High |

| Radical Coupling | Low | 2–6 hours | Explosive decomposition risk | Moderate |

| Grignard Alkylation | High | 18–24 hours | Moisture sensitivity | Low |

Insights :

- The acid-catalyzed route offers scalability but requires precise temperature control.

- Radical methods, while faster, necessitate specialized equipment for oxygen handling.

- Grignard-based approaches achieve high yields but are less practical for large-scale production due to sensitivity to air and moisture.

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl 3,3’-oxydipropaneperoxoate primarily undergoes homolytic cleavage of the peroxide bond, leading to the formation of free radicals. This makes it a potent radical initiator in various chemical reactions, including:

Oxidation: It can initiate the oxidation of organic substrates, leading to the formation of alcohols, ketones, and carboxylic acids.

Polymerization: It is widely used in the polymer industry to initiate the polymerization of monomers such as styrene and butadiene.

Substitution: It can participate in radical substitution reactions, where it replaces hydrogen atoms in organic molecules with other functional groups.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include oxygen or air, and the reactions are typically carried out at elevated temperatures (above 100°C) to facilitate the homolysis of the peroxide bond.

Polymerization Reactions: The compound is used in combination with monomers and other co-initiators under controlled temperature and pressure conditions to achieve the desired polymer properties.

Substitution Reactions: These reactions often require the presence of a suitable solvent and may be catalyzed by transition metals or other radical initiators.

Major Products Formed:

Oxidation: Alcohols, ketones, and carboxylic acids.

Polymerization: Polymers such as polystyrene and polybutadiene.

Substitution: Substituted organic molecules with various functional groups.

Scientific Research Applications

Di-tert-butyl 3,3’-oxydipropaneperoxoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a radical initiator in organic synthesis, facilitating the formation of complex organic molecules.

Biology: It is employed in studies involving oxidative stress and the generation of reactive oxygen species (ROS) in biological systems.

Medicine: It is investigated for its potential use in drug delivery systems and as a pro-oxidant in cancer therapy.

Industry: It is widely used in the polymer industry to initiate the polymerization of various monomers, leading to the production of plastics and other polymeric materials.

Mechanism of Action

The primary mechanism of action of di-tert-butyl 3,3’-oxydipropaneperoxoate involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate a variety of chemical reactions, including oxidation, polymerization, and substitution. The molecular targets and pathways involved depend on the specific reaction and the substrates used.

Comparison with Similar Compounds

Structural Analogs with tert-Butyl Esters

Compounds sharing the tert-butyl ester backbone but differing in substituents and functional groups include:

| Compound Name | CAS No. | Key Functional Groups | Similarity Score | Applications/Properties |

|---|---|---|---|---|

| tert-Butyl 3-(2-hydroxyethoxy)propanoate | 133803-81-3 | Ether, ester | 0.93 | Intermediate in polymer synthesis |

| tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate | 1071-46-1 | Polyether, ester | 0.93 | Solubility enhancer |

| 4-(tert-Butoxy)-4-oxobutanoic acid | 16695-14-0 | Carboxylic acid, ester | 0.79 | Pharmaceutical intermediates |

Key Differences :

- The absence of polar groups (e.g., hydroxyl or carboxylic acid) in the peroxoate may reduce solubility in aqueous systems compared to analogs like 4-(tert-butoxy)-4-oxobutanoic acid .

Di-tert-Butyl Benzoquinone Derivatives

Di-tert-butyl phenols and benzoquinones (e.g., BQNH, BQIH) exhibit biological activity as dual COX-2/5-LOX enzyme inhibitors. Key findings include:

Comparison with Peroxoate :

- Both classes leverage tert-butyl groups for steric protection, but the peroxoate’s peroxide group introduces instability under thermal or acidic conditions compared to benzoquinones .

Di-tert-Butyl Dicarbonate (Boc Anhydride)

Widely used in peptide synthesis (e.g., Boc protection of tryptophan), di-tert-butyl dicarbonate shares the tert-butyl motif but features a carbonate group.

- Reactivity : The carbonate group is less reactive than the peroxoate’s peroxide, making it suitable for stepwise protection-deprotection strategies.

- Steric Effects : Yields of Boc-protected tryptophan derivatives (47–60%) decrease with bulky alkyl groups (e.g., isoPT: 32%), highlighting the tert-butyl group’s role in steric hindrance .

Contrast with Peroxoate :

- The peroxoate’s peroxide linkage may necessitate milder reaction conditions to avoid decomposition, whereas Boc anhydride is stable under basic conditions.

Research Findings and Implications

- Stability : Peroxoates are thermally labile compared to ether or carbonate analogs, requiring low-temperature storage .

- Reactivity: The peroxide group enables unique applications in polymerization or oxidation reactions, unlike non-peroxo tert-butyl esters.

- Biological Activity: While di-tert-butyl benzoquinones show promise in cancer therapy, the peroxoate’s lack of an aromatic system limits similar applications .

Q & A

Q. What are the recommended safety protocols for handling Di-tert-butyl 3,3'-oxydipropaneperoxoate in laboratory settings?

- Methodological Answer: Due to its classification as a flammable solid and potential for acute inhalation toxicity, handling requires strict adherence to safety measures. Use flame-resistant lab coats, nitrile gloves, and sealed safety goggles. Work in a fume hood with spark-proof ventilation, and avoid contact with oxidizing agents. Store in a cool, dry environment (≤25°C) away from ignition sources. Immediate decontamination protocols include flushing skin/eyes with water for 15 minutes and using activated carbon to contain spills .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer: A typical synthesis involves peroxidation of tert-butyl propionate derivatives under controlled acidic conditions. Key steps include:

- Reacting tert-butyl propionate with hydrogen peroxide in the presence of a catalytic acid (e.g., sulfuric acid) at 0–5°C.

- Purification via low-temperature recrystallization (e.g., using hexane/ethyl acetate mixtures) to avoid thermal decomposition.

- Confirm yield and purity using TLC (Rf ~0.4 in 3:1 hexane/EtOAc) and FT-IR (O-O stretch at ~880 cm⁻¹) .

Q. How can researchers assess the purity and structural integrity of this compound post-synthesis?

- Methodological Answer: Combine chromatographic and spectroscopic methods:

- HPLC: Use a C18 column with UV detection at 254 nm; retention time ~12.3 min (acetonitrile/water gradient).

- NMR: ¹H NMR should show tert-butyl singlet at δ 1.28 ppm and peroxide-linked methylene protons at δ 4.15 ppm.

- XRD: For crystalline batches, compare unit cell parameters (e.g., monoclinic P21/c, a=7.032 Å, β=100.8°) to reference data .

Advanced Research Questions

Q. What experimental strategies can mitigate thermal instability during the synthesis of this compound?

- Methodological Answer: Thermal degradation above 40°C necessitates:

- Temperature Control: Use jacketed reactors with cryogenic cooling (e.g., acetone/dry ice baths).

- Stabilizers: Add 0.1–1.0 wt% hydroquinone to inhibit radical-induced decomposition.

- Inert Atmospheres: Conduct reactions under argon to prevent oxidation side reactions. Monitor stability via DSC (exothermic peak onset ~65°C) .

Q. How do crystallographic data inform the molecular conformation and reactivity of this compound derivatives?

- Methodological Answer: Single-crystal X-ray diffraction reveals:

- Peroxide Bond Geometry: O-O bond length ~1.48 Å, with dihedral angles of 85–90° between tert-butyl groups, influencing steric hindrance.

- Reactivity Predictions: Distorted tetrahedral geometry at the peroxide oxygen enhances susceptibility to nucleophilic attack. Use Mercury software to model electron density maps and predict reactive sites .

Q. What are the implications of conflicting spectroscopic data when characterizing this compound, and how can these discrepancies be resolved?

- Methodological Answer: Discrepancies in NMR or IR spectra often arise from:

- Hydrate Formation: Detectable via ¹H NMR (broad peak at δ 1.5–2.0 ppm for water). Dry samples over molecular sieves.

- Oxidative Byproducts: Use LC-MS to identify peaks with m/z +16 (indicative of epoxide formation).

- Crystallographic Validation: Resolve ambiguities by comparing experimental XRD patterns (e.g., 2θ=12.4°, 18.7°) to simulated data .

Q. In designing experiments involving this compound as a crosslinking agent, what factors influence its reactivity and selectivity?

- Methodological Answer: Key factors include:

- Solvent Polarity: Higher polarity (e.g., DMF) accelerates peroxide cleavage; use toluene for slower, controlled reactions.

- Catalytic Systems: Transition metals (e.g., Fe²⁺) enhance radical generation, while UV light (λ=365 nm) triggers homolytic O-O bond cleavage.

- Steric Effects: Bulky tert-butyl groups limit crosslinking to less hindered substrates. Optimize molar ratios via DOE (e.g., 1:1.2 crosslinker:monomer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.